Product packaging for 9-Bromoacridine(Cat. No.:CAS No. 4357-57-7)

9-Bromoacridine

Numéro de catalogue: B1601883
Numéro CAS: 4357-57-7
Poids moléculaire: 258.11 g/mol
Clé InChI: NNTFCRCMYKVMPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Acridine (B1665455) Chemistry

The story of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. Acridine, a nitrogen-containing heterocyclic compound structurally related to anthracene, initially garnered attention for its distinctive properties, including its irritating odor and the blue fluorescence of its salts. The early 20th century marked a pivotal moment with the discovery of the antimicrobial properties of acridine derivatives by Ehrlich and Benda in 1917. This discovery propelled acridines into the field of medicinal chemistry, leading to the development of notable drugs like the antimalarial agent mepacrine, which became crucial during World War II.

The evolution of synthetic methods, such as the Bernthsen acridine synthesis developed in 1878 and 1884, allowed for the preparation of various acridine derivatives, expanding the scope of their study. These synthetic advancements paved the way for the introduction of various substituents onto the acridine core, leading to a deeper understanding of its chemical reactivity and the structure-activity relationships of its derivatives.

Significance of 9-Bromoacridine within the Acridine Class of Molecules

Within the extensive family of acridine compounds, this compound holds a position of strategic importance. The introduction of a bromine atom at the 9-position of the acridine ring profoundly influences its electronic properties and reactivity. This position is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring. The bromine atom at this position acts as an excellent leaving group, making this compound a key intermediate for the synthesis of a wide array of 9-substituted acridines.

This enhanced reactivity allows for the facile introduction of various functional groups, including amino, alkoxy, and aryl moieties, through nucleophilic substitution and cross-coupling reactions. The ability to readily modify the 9-position is crucial for tuning the photophysical and biological properties of acridine derivatives, making this compound an indispensable building block in the design of new materials and therapeutic agents.

Academic Research Trajectories and Interdisciplinary Relevance of this compound

The versatility of this compound has led to its application in a multitude of academic research areas, highlighting its interdisciplinary relevance.

Medicinal Chemistry: this compound serves as a precursor for the synthesis of various biologically active compounds. Researchers have utilized it to create novel anticancer agents, building upon the legacy of acridine-based drugs like amsacrine. The ability to introduce diverse side chains at the 9-position allows for the fine-tuning of DNA intercalation and topoisomerase inhibition, key mechanisms in cancer chemotherapy. Furthermore, its derivatives are explored for their potential as fluorescent probes in biological imaging and diagnostics.

Materials Science: In the field of materials science, this compound is a valuable component in the development of organic electronic materials. Its planar aromatic structure and tunable electronic properties make it a suitable building block for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The introduction of different substituents via the bromo group can alter the emission color and efficiency of the resulting materials.

Supramolecular Chemistry: The acridine scaffold, readily accessible from this compound, is a popular component in the design of host-guest systems and molecular sensors. Its fluorescent properties can be modulated by the binding of specific analytes, making it a useful signaling unit in chemosensors.

Emerging Research Frontiers for this compound

The scientific journey of this compound is far from over, with several emerging research frontiers promising to further expand its utility.

Photocatalysis: The photophysical properties of acridine derivatives are being harnessed in the development of novel photocatalysts. Acridine-based compounds can absorb light and transfer energy or electrons to other molecules, driving chemical reactions. The ability to modify the acridine core through this compound allows for the design of photocatalysts with tailored absorption spectra and redox potentials.

Targeted Therapeutics: Advances in medicinal chemistry are focusing on the development of highly specific and targeted therapies. This compound provides a platform for the synthesis of complex molecules designed to interact with specific biological targets, such as proteins or nucleic acid sequences, with high affinity and selectivity. This could lead to the development of more effective and less toxic drugs.

Advanced Materials: The quest for new materials with unique properties continues to drive innovation. Researchers are exploring the incorporation of this compound-derived units into polymers and other macromolecules to create materials with novel electronic, optical, or self-healing properties.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₈BrN
Molecular Weight258.11 g/mol
AppearanceYellow solid
Melting Point115-119 °C
CAS Number4357-57-7

Spectroscopic Data of this compound

SpectroscopyData
¹H NMR (400MHz, Chloroform-d)δ 8.45 (d, J=8.8Hz, 2H), 8.27 (d, J=8.6Hz, 2H), 7.85-7.81 (m, 2H), 7.69-7.65 (m, 2H)
Mass Spectrometry (ESI)m/z calcd for C₁₃H₈BrN [M+H]⁺, 258.0, found: 260.2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8BrN B1601883 9-Bromoacridine CAS No. 4357-57-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

9-bromoacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFCRCMYKVMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575199
Record name 9-Bromoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4357-57-7
Record name 9-Bromoacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4357-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Bromoacridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 9 Bromoacridine and Its Derivatives

Classical and Modern Synthetic Routes to 9-Bromoacridine

The synthesis of this compound, a key intermediate in the development of various functional molecules, can be achieved through several classical and modern chemical transformations. These methods often start from readily available precursors like acridin-9(10H)-one or thioacridone and involve halogenation or halogen exchange reactions.

Preparation from Acridin-9(10H)-one via ipso-Bromination with PBr₃

A common and direct method for the synthesis of this compound is the ipso-bromination of acridin-9(10H)-one using phosphorus tribromide (PBr₃). This reaction involves the direct replacement of the carbonyl group at the 9-position of the acridine (B1665455) core with a bromine atom.

The process typically involves heating acridin-9(10H)-one with PBr₃. In one reported procedure, phosphorus tribromide is added dropwise to a flask containing acridin-9(10H)-one at 0°C under an inert atmosphere. The mixture is then heated to a higher temperature, for instance 110°C, for an extended period, such as 24 hours, to ensure the reaction goes to completion. Following the reaction, the mixture is carefully quenched with water and neutralized with a base, like sodium hydroxide, to a high pH. The crude this compound can then be extracted using an organic solvent like dichloromethane, washed, dried, and concentrated to yield the final product as a solid. Yields for this transformation have been reported to be around 72%.

Table 1: Reaction Conditions for ipso-Bromination of Acridin-9(10H)-one

ParameterValue
Starting MaterialAcridin-9(10H)-one
ReagentPhosphorus tribromide (PBr₃)
Temperature0°C to 110°C
Reaction Time24 hours
Work-upQuenching with H₂O, neutralization with NaOH, extraction with CH₂Cl₂
Reported Yield72%

Synthesis from Thioacridone utilizing Red Phosphorus and Elemental Bromine

An alternative classical route to this compound starts from thioacridone (also known as acridine-9-thione). This method employs a combination of red phosphorus and elemental bromine as the brominating agent. The reaction is a historical approach to synthesizing this class of compounds. The chemistry of thioacridone shares similarities with that of acridin-9(10H)-one.

Optimization of 9-Haloacridine Preparations for Enhanced Yields and Stability

To address these issues, optimized procedures have been developed. These optimizations can include careful control of reaction conditions and modified work-up procedures. For instance, minimizing the presence of acidic residues during both the reaction and work-up is crucial. researchgate.net One effective strategy involves pouring the reaction mixture into a large excess of a cold aqueous base solution, such as trimethylamine, and carefully adjusting the pH to a level that prevents hydrolysis (e.g., pH 9) before extraction. researchgate.net This approach helps to preserve the halogenated product in its desired form. researchgate.net

It has been noted that this compound derivatives can be particularly unstable, sometimes showing significant degradation within an hour at room temperature. researchgate.net This highlights the importance of streamlined and efficient purification processes, or in some cases, using the crude product directly in subsequent reactions to avoid decomposition. researchgate.net

Halogen Exchange Reactions for this compound Generation

Halogen exchange reactions provide another avenue for the synthesis of this compound. This approach is particularly useful when the direct bromination of the corresponding acridone (B373769) is low-yielding or when the precursor, another 9-haloacridine, is more readily accessible. For example, 9-chloroacridine (B74977) can be converted to this compound. researchgate.net

In some cases, an almost quantitative yield of a bromo-derivative can be achieved via the corresponding chloro-compound. researchgate.net This suggests that for certain substituted acridines, the halogen exchange from a chloro to a bromo substituent is more efficient than the direct conversion from the acridone. researchgate.net Similarly, this compound itself can be a precursor for other haloacridines, such as 9-iodoacridine, through reaction with a suitable iodide salt like sodium iodide.

Considerations for Large-Scale Production and Scalability of this compound Synthesis

For instance, methods that utilize expensive reagents or require complex purification procedures may not be economically viable for large-scale manufacturing. Similarly, reactions that involve highly corrosive or hazardous materials, such as strong acids or certain brominating agents, necessitate specialized equipment and stringent safety protocols, which can increase production costs.

The development of "one-pot" synthetic methods, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, can significantly improve the efficiency and cost-effectiveness of a synthesis. Such procedures often lead to shorter reaction times, reduced waste, and simpler operations, making them more amenable to large-scale production. The use of milder reaction conditions and recyclable solvents also contributes to a more sustainable and economically feasible manufacturing process.

Advanced Synthetic Transformations Involving this compound

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond at the 9-position. This allows for a variety of subsequent chemical transformations, enabling the introduction of diverse functional groups onto the acridine scaffold.

One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, this compound is coupled with a boronic acid or its ester to form a new carbon-carbon bond. For example, the reaction of this compound with 4-formylphenylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate, yields 9-(4-formylphenyl)acridine. This transformation is a key step in the synthesis of more complex acridine-based molecules. Similarly, this compound can be reacted with pinacol (B44631) boronate to generate 9-acridinyl-boronic acid pinacol ester, which is a precursor to 9-acridinyl-boronic acid.

Table 2: Example of a Suzuki-Miyaura Coupling with this compound

Reactant 1Reactant 2CatalystBaseProduct
This compound4-Formylphenylboronic acidPd(PPh₃)₄K₂CO₃9-(4-Formylphenyl)acridine
This compoundPinacol boronatePd(PPh₃)₄K₂CO₃9-Acridinyl-boronic acid pinacol ester

The electron-withdrawing nature of the bromine atom at the 9-position makes this site susceptible to nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, further expanding the synthetic utility of this compound.

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organic halide, is a highly effective method for creating aryl-acridine conjugates from this compound. This reaction is instrumental in synthesizing molecules with extended π-systems, which are of interest in materials science and as fluorescent probes. For instance, the coupling of this compound with 4-formylphenylboronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate (K₂CO₃) yields 9-(4-formylphenyl)acridine. This product can be further modified, for example, by reducing the formyl group to a hydroxymethyl group, providing a handle for further functionalization. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and minimizing side reactions.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound

Boronic Acid/EsterCatalystBaseSolventProductYield (%)Reference
4-Formylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water9-(4-Formylphenyl)acridine-
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dimethoxyethane9-Phenylacridine (B188086)-
Pinacol boronatePd(PPh₃)₄K₂CO₃-9-Acridinyl-boronic acid-

Data for this table was compiled from multiple sources.

The Sonogashira-Hagihara reaction provides a direct route to ethynyl-acridine structures by coupling this compound with terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is fundamental for constructing rigid, linear molecular wires and chromophores. For example, this compound can be converted to 9-iodoacridine, which then reacts with terminal alkynes like 1-ethynyl-o-carborane in a Sonogashira-Hagihara coupling to produce novel organometallic structures. The reaction can also be performed with this compound directly, though the iodo-derivative is often more reactive. Unexpected products can sometimes form, highlighting the complexity of the reaction mechanism.

Table 2: Sonogashira-Hagihara Coupling of Acridine Derivatives

Acridine DerivativeAlkyneCatalyst SystemBaseProductReference
9-Iodoacridine1-Ethynyl-o-carboranePd₂(dba)₃ / CuI / TFPTriethylamine9-((1-o-Carboranyl)ethynyl)acridine
9-IodoacridineEthynyltrimethylsilane--9-((Trimethylsilyl)ethynyl)acridine

This table presents selected examples of Sonogashira-Hagihara coupling reactions involving acridine derivatives.

Suzuki–Miyaura Cross-Coupling for Aryl-Acridine Conjugates

Nucleophilic Aromatic Substitution Reactions at the 9-Position

The electron-deficient nature of the 9-position of the acridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA_r_). This reactivity allows for the direct introduction of various functional groups by displacing the bromide from this compound. A common application is the synthesis of 9-aminoacridine (B1665356) derivatives, which are important precursors for many biologically active compounds. The reaction of this compound with amines in a polar aprotic solvent is a straightforward method to achieve this transformation. For instance, reacting this compound with p-fluoroaniline yields 9-(p-fluoroanilino)acridine. The reaction conditions can be tuned to accommodate a wide range of nucleophiles, including anilines, aliphatic amines, and even ammonia (B1221849) surrogates.

Radical Cyclization Approaches to Polycyclic Acridines

Radical cyclization offers a powerful strategy for constructing complex polycyclic aromatic systems from appropriately substituted acridine precursors. This approach often involves the generation of an aryl radical, which then undergoes an intramolecular cyclization onto another part of the molecule. For example, 9-anilinoacridines bearing a bromine atom on the anilino ring can be cyclized using a radical initiator like tributyltin hydride–AIBN to form pentacyclic or hexacyclic acridines. Similarly, a bromine atom at the 1-position of the acridine ring can serve as the radical source for cyclization. These methods provide access to structurally diverse and complex heteroaromatic compounds that are of interest for their potential biological activities and material properties.

Derivatization of the Acridine Ring System through C-N Cross-Coupling

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a versatile method for derivatizing the acridine ring system. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. While often applied to synthesize substituted anilines, it can also be used to introduce nitrogen-based functional groups onto the acridine core. For instance, 9-chloroacridine, which can be synthesized from acridine, undergoes C-N coupling with various amines to produce a range of 9-aminoacridine derivatives. The choice of ligand for the palladium catalyst is critical for the success of these reactions, with various phosphine-based ligands being developed to improve efficiency and substrate scope.

Synthesis of Key this compound Derivatives for Specific Research Applications

The synthetic methodologies described above have been employed to create a multitude of this compound derivatives tailored for specific research purposes. For example, the synthesis of 9-acridinyl-boronic acid via a Suzuki-Miyaura coupling provides a versatile intermediate for further cross-coupling reactions or for use in sensor applications. The synthesis of 9-(p-fluoroanilino)acridine through nucleophilic substitution has been explored in the context of developing new biologically active molecules. Furthermore, the preparation of acridine-sulfonamide conjugates, starting from 9-chloroacridine (a close relative of this compound), has been investigated for potential antiproliferative activity. The synthesis of an acridine-chlorambucil photocage, initiated by a Suzuki-Miyaura coupling with this compound, demonstrates the utility of this chemistry in creating advanced drug delivery systems.

9-Amino-2-bromoacridine (B123250) and its Derivatives

The introduction of a bromine atom onto the 9-aminoacridine scaffold can be achieved through direct bromination or by constructing the acridine ring from brominated precursors. These compounds are of interest for their potential biological activities.

A common method for the synthesis of dibrominated 9-aminoacridines involves the direct bromination of 9-aminoacridine. For instance, 9-amino-2,7-dibromoacridine can be prepared by treating 9-aminoacridine with benzyltrimethylammonium (B79724) tribromide in acetic acid in the presence of zinc chloride. This reaction proceeds via electrophilic aromatic substitution.

Another approach involves the synthesis of a bromo-substituted acridine core followed by amination. For example, 9-amino-2-bromoacridine has been synthesized from 2-bromo-9-chloroacridine. The synthesis of 9-aminoacridine derivatives can also be achieved by reacting 9-chloroacridine or this compound with an appropriate amine in a polar aprotic solvent. This method avoids the use of phenol (B47542), which is common in traditional methods.

The synthesis of halogenated and methylated derivatives of 9-aminoacridine has been explored to study their mutagenic activity and DNA binding affinity. For instance, 9-amino-2-bromoacridine has been synthesized, and its properties have been compared with other halogenated derivatives. The synthesis of 9-amino-2-iodoacridine was achieved by the direct reaction of 9-aminoacridine with iodine.

Starting MaterialReagentsProductYieldReference
9-AminoacridineBenzyltrimethylammonium tribromide, ZnCl₂, Acetic Acid9-Amino-2,7-dibromoacridine39%
2-Bromo-9-chloroacridine1. Phenol; 2. Ammonium carbonate9-Amino-2-bromoacridine-
9-Chloroacridine/9-BromoacridineAmine, Polar aprotic solvent9-Aminoacridine derivatives-
9-AminoacridineIodine9-Amino-2-iodoacridine-

9-Substituted-4,5-dimethoxyacridine Derivatives

Derivatives of 4,5-dimethoxyacridine are valuable as fluorescent dyes and potential sensor molecules. The synthesis of 9-substituted analogs often proceeds through a 9-haloacridine intermediate, such as 9-bromo-4,5-dimethoxyacridine.

The preparation of 9-bromo-4,5-dimethoxyacridine can be achieved from 4,5-dimethoxyacridone. The halogenation can be carried out using phosphorus tribromide (PBr₃) at elevated temperatures. This key intermediate can then undergo various cross-coupling reactions to introduce a range of substituents at the 9-position.

9-Arylalkyl-10-methylacridinium Derivatives

9-Arylalkyl-10-methylacridinium salts are a class of compounds investigated for their potential as antibacterial agents and as photocatalysts. A prominent example is 9-mesityl-10-methylacridinium (B1239669) salts.

One synthetic route to 9-mesityl-10-methylacridinium hexafluorophosphate (B91526) starts from N-(2-methoxyethoxymethyl)-9-acridone, which is reacted with mesityl magnesium bromide. Subsequent acid hydrolysis and alkylation with methyl iodide in the presence of potassium hexafluorophosphate yields the final product. An alternative method involves the reaction of N-methylacridone with mesitylmagnesium bromide, followed by treatment with perchloric acid to yield 9-mesityl-10-methylacridinium perchlorate. Another approach utilizes mesityllithium (B1247292) as the organometallic reagent.

A Russian patent describes a method for producing 9-mesityl-10-methylacridinium salts by reacting a corresponding N-methylacridinium salt with mesityl-magnesium bromide in diethyl ether, followed by electrochemical oxidation.

PrecursorReagentsProductReference
N-(2-methoxyethoxymethyl)-9-acridone1. Mesityl magnesium bromide; 2. Acid; 3. Methyl iodide, KPF₆9-Mesityl-10-methylacridinium hexafluorophosphate
N-Methylacridone1. Mesitylmagnesium bromide; 2. Perchloric acid9-Mesityl-10-methylacridinium perchlorate
N-MethylacridoneMesityllithium, Perchloric acid9-Mesityl-10-methylacridinium perchlorate
N-Methylacridinium saltMesityl-magnesium bromide, Diethyl ether, Electrochemical oxidation9-Mesityl-10-methylacridinium salt

Acridino-18-crown-6 Ether Type Sensor Molecules

Acridino-18-crown-6 ethers are a class of sensor molecules designed for the recognition of various cations. The synthesis of these complex macrocycles often involves the incorporation of a 9-substituted acridine unit.

The synthesis can be initiated from a pre-formed acridone-crown ether. This precursor can be converted to its 9-chloroacridino derivative, which then serves as a versatile intermediate for further functionalization.

Starting MaterialKey IntermediateApplicationReference
Acridone-crown ether9-Chloroacridino-crown ether derivativeCation sensing-

Spectroscopic Characterization and Photophysical Investigations of 9 Bromoacridine and Its Congeners

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of 9-bromoacridine and its derivatives is paramount for understanding their reactivity and properties. A combination of spectroscopic methods provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

¹H NMR and ¹³C NMR spectroscopy are fundamental tools for determining the molecular framework of this compound and its congeners.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as distinct multiplets. Specifically, the spectrum shows signals at δ 8.45 (d, J = 8.8 Hz, 2H), 8.24 (d, J = 8.8 Hz, 2H), 7.82 (dd, J = 8.8, 8.0 Hz, 2H), and 7.66 (dd, J = 8.8, 8.0 Hz, 2H). These chemical shifts and coupling constants are characteristic of the acridine (B1665455) core, with the bromine substitution at the 9-position influencing the electronic environment of the neighboring protons.

For derivatives such as methyl 2-bromoacridine-9-carboxylate, the ¹H NMR spectrum provides additional information. For instance, the spectrum of this compound exhibits a singlet for the methyl protons, alongside the characteristic aromatic signals. Two-dimensional NMR techniques, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignments.

Table 1: ¹H NMR Data for this compound and a Congener

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity
This compound CDCl₃ 8.45 (d, J = 8.8 Hz, 2H), 8.24 (d, J = 8.8 Hz, 2H), 7.82 (dd, J = 8.8, 8.0 Hz, 2H), 7.66 (dd, J = 8.8, 8.0 Hz, 2H)
Methyl 2-bromoacridine-9-carboxylate CDCl₃ 8.23 (d, J=8.8 Hz, 1H), plus other aromatic signals and a singlet for the methyl group

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum of a derivative, 9-((1-Trimethylsilyl)ethynyl)acridine, shows characteristic peaks for the acridine core carbons and the trimethylsilyl (B98337) group, with signals at δ 147.5, 129.3, 128.9, 126.5, 125.7, 125.6, 110.7, 98.0, and -1.0 ppm.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is crucial for confirming the elemental composition of this compound and its derivatives. HRMS provides a highly accurate mass-to-charge ratio (m/z), which allows for the unambiguous determination of the molecular formula. For example, the HRMS (ESI+) data for methyl 2-bromoacridine-9-carboxylate shows a calculated m/z of 315.9973 for [M+H]⁺, with the found value being 315.9969, confirming its elemental composition of C₁₅H₁₁BrNO₂. Similarly, for 9-((1-Trimethylsilyl)ethynyl)acridine, the calculated m/z for [M+H]⁺ is 276.1203, and the found value is 276.1204.

Table 2: HRMS Data for this compound Congeners

Compound Ionization Mode Calculated m/z Found m/z Molecular Formula
Methyl 2-bromoacridine-9-carboxylate ESI+ 315.9973 [M+H]⁺ 315.9969 C₁₅H₁₁BrNO₂
9-((1-Trimethylsilyl)ethynyl)acridine APCI 276.1203 [M+H]⁺ 276.1204 C₁₈H₁₈NSi

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the molecule. The FTIR spectrum of a derivative of this compound displays characteristic absorption bands. For instance, in a complex containing an acridine moiety, vibrational bands are observed at 2957, 2905, 2826, 1607, 1505, 1346, 1262, 1151, 999, and 759 cm⁻¹. For methyl 2-bromoacridine-9-carboxylate, the spectrum shows peaks at 2926, 1736, 1458, 1275, 1261, 764, and 750 cm⁻¹, with the peak at 1736 cm⁻¹ being characteristic of the carbonyl stretch of the ester group.

Photophysical Properties and Their Modulation

The photophysical properties of this compound and its congeners are of great interest for applications in fluorescent probes and organic light-emitting diodes.

Absorption and Emission Spectroscopy

The absorption and emission spectra of this compound and its derivatives are typically measured in various solvents to understand their electronic transitions. The absorption spectra of 9-acridinecarboxylic acid (9-ACA) and its methyl ester (9-MCA) have been studied in a range of organic solvents and aqueous solutions. iitkgp.ac.in The spectra generally exhibit structured bands, and the absence of significant solvent-induced shifts suggests low dipole moments in the ground state. iitkgp.ac.in For some acridine derivatives, the absorption maxima are observed around 362, 380, and 400 nm.

Upon excitation, these compounds exhibit fluorescence. The fluorescence spectra of 9-ACA and 9-MCA are structured and show a mirror-image relationship with their absorption spectra in solvents like THF. iitkgp.ac.in For certain acridine-based fluorescent probes, the emission wavelength can be sensitive to the polarity of the solvent. For example, one such probe shows a red-shift in its maximum emission wavelength from 553 nm to 594 nm as the solvent polarity increases.

Fluorescence Quantum Yield Studies and Structural Relationships

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Studies have shown that the quantum yield of this compound is considerably lower than that of acridine and 9-chloroacridine (B74977). The fluorescence yields of 9-acridinecarboxylic acid (9-ACA) and its methyl ester (9-MCA) have been found to increase with the hydrogen-bonding capacity of the solvent. iitkgp.ac.in

The structure of the acridine derivative significantly influences its quantum yield. For instance, the introduction of different substituents at the 9-position of the acridine ring can modulate the fluorescence properties. In a study of acridine-dicyanoisophorone-based probes, the fluorescence quantum yield was observed to increase from 0.5% to 35.6% with an increase in solvent polarity. This highlights the strong relationship between the molecular structure, the surrounding environment, and the resulting photophysical properties.

Table 3: Photophysical Data for Selected Acridine Derivatives

Compound Solvent Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Quantum Yield (Φf)
9-Acridinecarboxylic acid (9-ACA) Various Not specified Not specified Increases with solvent H-bonding capacity iitkgp.ac.in
9-(Methoxycarbonyl)acridine (9-MCA) Various Not specified Not specified Increases with solvent H-bonding capacity iitkgp.ac.in
Acridine-dicyanoisophorone probe Various Not specified 553-594 0.5% - 35.6%

Solvent Effects on Photophysical Behavior

The photophysical properties of acridine derivatives are notably influenced by the solvent environment. Studies on various acridinedione dyes, which are congeners of this compound, have demonstrated that changes in solvent polarity can lead to significant shifts in their absorption and fluorescence spectra. This phenomenon, known as solvatochromism, is attributed to the difference in the dipole moment between the ground and excited states of the molecule.

For instance, research on a novel pH probe, TBN, which incorporates an acridine moiety, showed that while the absorption spectra remained similar across various solvents, the emission spectra exhibited significant variations that did not align with standard theoretical predictions of solvent effects. This suggests that complex factors, including alterations in the probe's geometry, specific solute-solvent interactions, and potential aggregation of multiple chromophores, can all contribute to the observed solvatochromic behavior. In these systems, the acridine group typically functions as an electron acceptor.

The following table summarizes the photophysical data for a series of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives in dichloromethane, highlighting the influence of different substituents on their spectroscopic properties.

CompoundMax Absorption (nm)Max Emission (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)Optical Band Gap (eV)
4a 37340925830.533.18
4b 38243333020.513.05
4e 37441025150.603.18
4f 37341227270.303.18
4g 38945136340.252.98

Excimer Emission in Solid-State Materials

In the solid state, certain acridine derivatives exhibit excimer emission, a phenomenon where an excited-state molecule interacts with a ground-state molecule to form a transient dimer that then fluoresces. This is particularly notable in systems where the molecular arrangement facilitates close proximity and parallel stacking of the acridine moieties.

Research on an acridine-o-carborane dyad connected by an ethynyl (B1212043) spacer has demonstrated highly efficient solid-state excimer emission at room temperature. Single crystal X-ray crystallography revealed that two acridine moieties were stacked, promoting the formation of the excimer. This contrasts with some pyrene-modified o-carboranes which only show excimer emission at low temperatures (77 K). Similarly, studies on 1,8-diacridylnaphthalenes have attributed the significant red-shifts in their fluorescence emission maxima compared to the monomeric acridine units to static excimer emission, arising from the forced face-to-face interactions between the acridyl rings.

Singlet Oxygen Generation Studies

Acridine derivatives can act as photosensitizers, generating singlet oxygen upon irradiation with light. This process involves the absorption of a photon to reach an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. Energy transfer from this triplet state to ground-state molecular oxygen (a triplet) produces highly reactive singlet oxygen.

A study on a photocage nanoparticle system, Acr-Cbl, which incorporates an acridine chromophore, demonstrated the generation of singlet oxygen under visible light irradiation (λ ≥ 410 nm). The efficiency of this process was monitored by observing the degradation of 1,3-diphenylisobenzofuran (B146845) (DPBF), a chemical scavenger for singlet oxygen. The photoproduct formed after the primary photochemical reaction can also contribute to singlet oxygen generation through a similar mechanism.

Theoretical and Computational Spectroscopic Analyses

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Theoretical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for understanding the electronic structure and spectroscopic properties of molecules like this compound and its congeners. These methods are used to optimize molecular geometries and calculate various electronic parameters.

For example, DFT calculations using the B3LYP method with the 6-31G* basis set have been employed to optimize the geometries of acridine derivatives. Such calculations have been applied to a series of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines to correlate their theoretical properties with experimental observations. TD-DFT calculations are further used to simulate excited states and predict absorption and emission spectra, providing insights into the nature of electronic transitions.

Molecular Orbital Distributions (HOMO, LUMO) and Energy Level Determinations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is related to the molecule's reactivity and the energy of its first electronic transition.

In acridine derivatives, the distribution of these frontier molecular orbitals can be visualized through computational modeling. For instance, in an acridine-o-carborane dyad, DFT and TD-DFT calculations have been used to map the molecular orbital distributions in both the ground and excited states. The energy levels of the HOMO and LUMO can be determined experimentally from electrochemical and optical data, respectively, and are often regulated by substituents on the acridine core. In some sensitizer (B1316253) systems, the HOMO and LUMO energy levels of the acridine derivative are designed to be higher than those of a co-reactant to facilitate efficient electron transfer.

The following table presents a summary of theoretical calculation results for several 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives, performed at the DFT/b3lyp/6-31g(d) level.

CompoundDipole Moment (D)EHOMO (eV)ELUMO (eV)Energy Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
4a 0.698-5.89-1.973.925.671.43
4b 2.191-5.73-2.133.605.511.62
4e 1.831-5.92-2.003.925.701.47
4f 4.276-6.21-2.164.055.981.63
4g 2.502-5.48-1.743.745.271.25

Reactivity and Mechanistic Studies of 9 Bromoacridine in Organic Reactions

Reaction Mechanisms in Cross-Coupling Chemistry

9-Bromoacridine is a valuable substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal in the synthesis of complex acridine-based structures with applications in materials science and medicinal chemistry.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions, are well-established methods for the functionalization of 9-haloacridines. While the general mechanisms of these reactions are widely understood, the specific application to this compound involves a catalytic cycle that typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This step forms a palladium(II) intermediate. Subsequent transmetalation with an organoboron (Suzuki-Miyaura), organozinc (Negishi), or organotin (Stille) reagent, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. For instance, this compound has been successfully used in Suzuki-Miyaura coupling with phenylboronic acid in the presence of a palladium catalyst to synthesize 9-phenylacridine (B188086).

Copper-catalyzed C-N cross-coupling reactions also provide an effective route for the amination of this compound. The mechanism of copper-catalyzed amination can proceed through several proposed pathways, including oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. Other proposed mechanisms involve sigma bond metathesis or a single electron transfer (SET) process. These reactions are crucial for synthesizing N-aryl acridine (B1665455) derivatives, which are important precursors for various functional molecules.

Table 1: Examples of Palladium and Copper-Catalyzed Reactions with this compound

Reaction TypeCatalystReactantProductReference
Suzuki-Miyaura CouplingTetrakis(triphenylphosphine)palladium(0)Phenylboronic acid9-Phenylacridine
Sonogashira CouplingPd₂(dba)₃, CuI, TFP1-Ethynyl-o-carborane9-((1-o-Carboranyl)ethynyl)acridine
AminationCopperAniline derivativesN-Aryl-9-aminoacridines

This table is interactive. Click on the headers to sort the data.

Recent advancements in cross-coupling chemistry have explored the use of more abundant and less toxic metals like manganese. Manganese-catalyzed C-N cross-coupling of aryl halides with amines has been reported, often involving a light-induced Mn(II) catalysis. The proposed mechanism for these reactions can involve a Mn(I)/Mn(III) catalytic cycle. While specific studies focusing exclusively on this compound in manganese-catalyzed C-N cross-coupling are not extensively detailed in the provided results, the general mechanism suggests that a manganese catalyst, in the presence of light and a suitable ligand, can facilitate the coupling of aryl halides with amines. The reaction is believed to proceed through a single electron transfer (SET) pathway, leading to the formation of an aryl radical intermediate.

Catalytic Cycles in Palladium and Copper-Catalyzed Reactions

Investigations into Radical Processes

The involvement of radical intermediates in the reactions of acridine derivatives has been a subject of study, providing alternative pathways for functionalization.

Acridine radicals can be generated from this compound under specific conditions. For example, the cyclization of 9-(2-bromoanilino)acridine to a pentacyclic acridine using tributyltin hydride and AIBN proceeds through a radical mechanism. In this process, the tributyltin radical abstracts the bromine atom from the anilino group, generating an aryl radical which then attacks the acridine ring. Similarly, a bromo group at the 1-position of the acridine ring can serve as a source of radicals for cyclization reactions. Photochemical activation of acridine can also lead to the formation of an N-protonated neutral acridine radical.

The oxidative dealkylation of N,N-dialkylamines is a reaction catalyzed by enzymes like cytochrome P450. The mechanism of this process is thought to involve a one-electron oxidation of the nitrogen atom to form an aminium radical cation. Subsequent deprotonation of an adjacent carbon atom, followed by a second oxidation step or reaction with water, leads to the cleavage of the carbon-nitrogen bond. While direct studies on the oxidative dealkylation of this compound derivatives are not explicitly detailed, the general principles of N-dealkylation suggest that if a this compound derivative contains an N-alkyl group, it could potentially undergo a similar one-electron oxidation mechanism.

Formation and Reactivity of Acridine Radicals

Acidity and Basicity: Protonation and Ionization Studies

The basicity of the acridine nitrogen atom plays a crucial role in its reactivity. Acridine is a weak base that can be easily protonated in acidic conditions to form an acridinium (B8443388) salt. This protonation activates the 9-position towards nucleophilic attack. The presence of the electron-withdrawing bromine atom at the 9-position is expected to decrease the basicity of the acridine nitrogen compared to the unsubstituted acridine.

Studies on 9-substituted-4,5-dimethoxyacridine derivatives have investigated their basicity and protonation. The protonation of the acridine nitrogen can be studied using techniques like spectrophotometry. The pKa of acridine is reported to be 5.74 at 25 °C. While a specific pKa value for this compound is not provided in the search results, it is predicted to be around 3.96. This lower predicted pKa value is consistent with the electron-withdrawing effect of the bromine atom. The protonated form of this compound can be isolated as a salt, for example, by reacting it with an acid.

pH-Dependent Spectroscopic Behavior and Protonation Sites

The spectroscopic properties of acridine derivatives, including this compound, are notably influenced by the pH of the solution. The acridine ring system contains a nitrogen atom that can be protonated, leading to significant changes in the electronic structure and, consequently, the absorption and emission spectra.

In acidic conditions, the nitrogen atom at position 10 of the acridine ring is the primary site of protonation. This protonation results in the formation of an acridinium cation. The protonated form of acridine exhibits different spectroscopic characteristics compared to its neutral (deprotonated) form, which is predominant in alkaline conditions (pH > 7).

Studies on acridine itself show that both the cationic (protonated) and neutral forms have absorption maxima around 355 nm; however, the cationic form demonstrates stronger absorbance at this wavelength. The neutral form also displays a shoulder band at approximately 380 nm, which is attributed to an intramolecular charge transfer from the nitrogen lone pair to the fused aromatic rings. This shoulder diminishes in the protonated state. The distinct spectral properties of the protonated and deprotonated species allow for the spectrophotometric determination of pKa values.

The fluorescence of acridine derivatives is also highly pH-dependent. The protonated form (AcrH⁺) is known to have a much longer excited-state lifetime (e.g., ~33 ns for acridine in SDS micelles) compared to the deprotonated form (Acr) (e.g., ~3.4 ns for acridine in SDS micelles). This difference in lifetime and emission characteristics is a key feature of the pH-dependent behavior of these compounds. For some acridine-based fluorescent probes, changes in emission spectra are observed in both extremely acidic (pH 1.0–7.0) and extremely alkaline (pH 11.1–15.2) ranges.

Ionization Constants and Extended pH Scale Analysis

The ionization constant (pKa) is a quantitative measure of the strength of an acid in solution. For acridine, which acts as a weak base, the pKa value reflects the equilibrium between the neutral form and its protonated acridinium cation. Acridine has a pKa of approximately 5.74 at 25 °C. This value indicates that in solutions with a pH below 5.74, the protonated acridinium form will be the dominant species.

The substituent at the 9-position can influence the basicity of the acridine nitrogen and thus its pKa value. The presence of an electron-withdrawing bromine atom at the 9-position, as in this compound, affects the electron density of the heterocyclic ring. This generally leads to a lower pKa compared to the unsubstituted acridine, making it a weaker base.

Some advanced acridine-based fluorescent probes have been developed to function across an extended pH range, including extreme acidic and alkaline conditions. For example, a probe featuring two acridine units attached to a Tröger's base was shown to respond linearly to pH in the ranges of 1.4–3.4 and 12.5–15.0. This demonstrates the tunability of the acridine system for sensing applications far beyond the typical physiological pH range. The ability to function in such extreme conditions is crucial for specific chemical and biological analyses.

Table 1: Spectroscopic and Ionization Properties of Acridine

Property Value/Observation Conditions
pKa ~5.74 25 °C
Protonation Site Ring Nitrogen (Position 10) Acidic Conditions
Neutral Form Absorbance Max at ~355 nm, shoulder at ~380 nm Alkaline (pH > 7)
Cationic Form Absorbance Stronger max at ~355 nm Acidic (pH < pKa)
Excited-State Lifetime (Acr*) ~3.4 ns SDS Micelles
Excited-State Lifetime (AcrH⁺*) ~33 ns SDS Micelles

Stability and Degradation Pathways of this compound

Chemical Stability under Various Conditions

This compound is a solid at room temperature and is generally considered chemically stable under standard ambient conditions. However, its reactivity is significantly influenced by the presence of the bromine atom at the electrophilic 9-position. This position is susceptible to nucleophilic attack, which is a primary pathway for its reactions and potential degradation.

The stability of 9-haloacridines, including this compound, can be compromised during chemical synthesis and work-up procedures. For instance, the use of a solid base during work-up after synthesis was found to be an incomplete solution for preventing degradation. researchgate.net The compound is also sensitive to certain solvents and reagents. It can undergo halogen exchange reactions or be converted into other derivatives like acridone (B373769). researchgate.net For example, reaction with acetic anhydride (B1165640) can lead to the formation of acridone. The compound's stability is also a consideration in reactions like the Suzuki coupling, where careful optimization is needed to prevent degradation. researchgate.net

Degradation in Solution and Solid State

While this compound is stable as a solid under normal storage conditions (room temperature, inert atmosphere), its stability in solution can be more limited. Studies on related 9-haloacridine derivatives have shown the potential for significant degradation within an hour at room temperature when in certain solutions. researchgate.net The primary degradation pathway involves the nucleophilic substitution of the bromide at the 9-position. This reactivity is a key feature used in the synthesis of other 9-substituted acridines but also represents a major instability.

The solid-state form of this compound is generally stable. However, like many organic compounds, it is combustible, and in the event of a fire, can produce hazardous decomposition products. It is also incompatible with strong oxidizing agents, which can lead to violent reactions.

Table 2: Stability and Reactivity of this compound

Condition Observation
Standard Ambient Conditions Product is chemically stable.
Solid State Generally stable, appears as a solid.
In Solution Can exhibit significant degradation, depending on the solvent and other reagents. researchgate.net
Presence of Nucleophiles Susceptible to nucleophilic substitution at the 9-position.
Presence of Strong Oxidizing Agents Potential for violent reactions.
Work-up after Synthesis Can be unstable; degradation observed during extraction and work-up. researchgate.net
Combustion Combustible; may form hazardous decomposition gases.

Applications of 9 Bromoacridine and Its Derivatives in Advanced Materials and Sensors

Fluorescent Probes and Dyes for Molecular Sensing

The inherent fluorescence of the acridine (B1665455) core makes it a valuable scaffold for the design of fluorescent probes and dyes. By modifying the 9-position of the acridine ring, researchers can fine-tune the photophysical properties and introduce specific recognition moieties for molecular sensing applications.

Design and Synthesis of Multifunctionalizable Fluorescent Precursors

9-Bromoacridine is a key intermediate in the synthesis of multifunctional fluorescent precursors. researchgate.net The bromine atom at the 9-position can be readily substituted through various cross-coupling reactions, such as Suzuki, Sonogashira, or click reactions, to introduce a wide range of functional groups. This synthetic versatility allows for the creation of a library of acridine derivatives with diverse electronic and steric properties. For instance, researchers have reported the synthesis of several 9-substituted-4,5-dimethoxyacridine derivatives, including 9-bromo, 9-(p-methylphenyl), 9-(p-benzyloxyphenyl), 9-azido, 9-phenyltriazole, 9-[(trimethylsilyl)ethynyl], and 9-nitrile derivatives. These compounds serve as versatile building blocks for more complex sensor molecules and dyes. The synthetic modification at the 9-position has also been shown to improve the stability of these compounds compared to their unsubstituted counterparts. researchgate.net

The general synthetic strategy often involves the preparation of 9-haloacridines, such as 9-chloroacridine (B74977) and this compound, from the corresponding acridone (B373769). researchgate.net These haloacridines then undergo cross-coupling reactions to yield the desired 9-substituted derivatives. The choice of the substituent at the 9-position significantly influences the fluorescence properties, including quantum yield and Stokes shift, which are crucial for their application as optical sensors.

Acridine Derivatives as Optical Sensor Molecules

Acridine derivatives are widely utilized as the fluorophore subunit in optical sensor molecules due to their favorable fluorescent properties. The acridine unit provides the signaling function in the sensing process, while a strategically introduced receptor unit is responsible for molecular recognition. This modular design allows for the development of highly selective and sensitive optical sensors for various analytes.

The fluorescence of acridine derivatives can be modulated by various factors, including the nature of the substituent at the 9-position, solvent polarity, and the presence of specific analytes. For example, the introduction of electron-donating or electron-withdrawing groups can tune the emission wavelength and intensity. This principle is exploited in the design of "turn-on" or "turn-off" fluorescent sensors, where the fluorescence is enhanced or quenched upon binding to the target molecule.

Development of Chemosensors for Ion Recognition

A significant application of this compound derivatives is in the development of chemosensors for the detection of metal ions. By incorporating a macrocyclic ligand, such as a crown ether, onto the acridine scaffold, researchers have created highly selective ionophores.

For instance, acridino-diaza-20-crown-6 ether derivatives have been synthesized and shown to exhibit remarkable fluorescence enhancement with high sensitivity and selectivity towards Zn²⁺, Al³⁺, and Bi³⁺ ions in a semi-aqueous medium. These sensors operate on a "turn-on" mechanism, where the fluorescence intensity increases upon complexation with the target metal ion. The complexation studies have revealed a 1:1 stoichiometry with high association constants. The detection limits for these ions were found to be in the nanomolar to micromolar range.

Sensor MoleculeTarget IonsDetection Limit
Acridino-diaza-20-crown-6 ether derivativesZn²⁺, Al³⁺, Bi³⁺59 nM to µM range
9-phenylacridino-18-crown-6 etherAg⁺, Cd²⁺, Ni²⁺, Pb²⁺, Zn²⁺, NH₄⁺Not specified researchgate.net

These chemosensors also demonstrate good performance over a practical pH range (5.5–7.5) and are not significantly affected by the presence of various anions or competing metal ions, highlighting their potential for real-world applications.

pH-Responsive Fluorescent Probes

The fluorescence of acridine and its derivatives is often sensitive to pH, making them suitable candidates for the development of pH-responsive fluorescent probes. The protonation and deprotonation of the acridine nitrogen atom can significantly alter the electronic structure and, consequently, the fluorescence properties. Acridine is noted for having one of the largest fluorescence lifetime responses to pH, with a change of about 13 ns within a pH range of 5–8.

Researchers have developed a novel pH fluorescent probe, 2,8-bis(acridin-9-ylethynyl)-6H,12H-5,11-methanodibenzo[b,f] diazocine (TBN), which was synthesized using this compound. This probe, featuring two acridine moieties attached to a Tröger's base, exhibits a remarkable dual-response to both extreme acidic (pH 1.4–3.4) and extreme alkaline (pH 12.5–15.0) conditions. The fluorescence emission of TBN decreases in strong acidic conditions and enhances in strong alkaline conditions, providing a linear response over these wide pH ranges. This unique characteristic makes it a valuable tool for monitoring pH in extreme environments where conventional probes often fail.

Organic Electronic Materials and Photonic Devices

The π-conjugated nature of the acridine ring system, coupled with its strong electron-donating capacity, makes it an attractive building block for organic electronic materials. These materials are finding applications in various optoelectronic devices, including organic light-emitting diodes (OLEDs).

Conjugated Materials Incorporating Acridine Units

Acridine derivatives have been incorporated into conjugated polymers and small molecules for applications in organic electronics. The introduction of acridine units into a conjugated backbone can influence the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for charge injection and transport in electronic devices.

In the context of OLEDs, acridine derivatives have been utilized as hole-transporting materials and as hosts for phosphorescent emitters. For example, a high triplet energy hole transport material with an acridine core has been synthesized for use in deep blue phosphorescent OLEDs. This material demonstrated efficient triplet exciton (B1674681) blocking and effective hole injection, leading to improved device performance. Furthermore, combinations of acridine-based electron-donor units with electron-acceptor units have been explored for the development of thermally activated delayed fluorescence (TADF) emitters. The versatility of this compound as a starting material allows for the synthesis of a wide range of acridine-based conjugated materials with tailored properties for specific organic electronic and photonic applications.

Materials for Enhanced Solid-State Luminescence

A significant challenge in the field of organic light-emitting materials is quenching, where the luminescence of a substance decreases or disappears in the solid state due to intermolecular interactions and molecular motions. Research has focused on designing molecules that can overcome this effect. The introduction of an acridine moiety via a this compound precursor is one such strategy.

In one study, 9-((1-o-Carboranyl)ethynyl)acridine (CBAc) was synthesized to create a material with robust solid-state luminescence. kyoto-u.ac.jp The design rationale was that the nitrogen atom in the acridine unit could help restrict molecular movements in the solid state, thus preserving luminescence. kyoto-u.ac.jp The synthesis involved a Sonogashira-Hagihara cross-coupling reaction between 1-ethynyl-o-carborane and 9-iodoacridine, which was prepared in situ from this compound. kyoto-u.ac.jp The resulting compound, CBAc, was isolated as a yellow, luminescent solid, demonstrating the viability of this approach for creating solid-state emissive materials. kyoto-u.ac.jp

Table 1: Synthesis and Characterization of 9-((1-o-Carboranyl)ethynyl)acridine (CBAc)

PropertyDescriptionSource
Precursor This compound kyoto-u.ac.jp
Reaction Sonogashira-Hagihara cross-coupling kyoto-u.ac.jp
Product 9-((1-o-Carboranyl)ethynyl)acridine (CBAc) kyoto-u.ac.jp
Appearance Yellow solid kyoto-u.ac.jp
Key Feature Exhibits solid-state luminescence kyoto-u.ac.jp
¹H NMR (CDCl₃, δ ppm) 8.27 (d), 8.22 (d), 7.84 (t), 7.68 (t), 4.17 (s), 3.65-1.67 (br) kyoto-u.ac.jp
¹³C NMR (CDCl₃, δ ppm) 148.4, 130.6, 130.4, 127.7, 127.0, 125.6, 123.5, 97.1, 73.7, 63.0, 60.7 kyoto-u.ac.jp

Potential for Photoelectric Materials

Derivatives of this compound are recognized for their potential in the creation of photoelectric materials. These materials can convert light energy into electrical energy or vice versa, and are crucial for applications in optoelectronics. The synthesis of 9-aminoacridine (B1665356) and its derivatives, which serve as intermediates for photoelectric materials, can be achieved through the reaction of this compound with an appropriate amine in a polar aprotic solvent. This method provides a direct pathway from this compound to functional molecules suitable for photoelectric applications, avoiding the use of harsh reagents like phenol (B47542) that were common in older synthetic routes.

Advanced Materials in Drug Delivery and Phototherapy

The photoresponsive nature of the acridine scaffold makes its derivatives excellent candidates for advanced therapeutic applications, such as light-triggered drug delivery and photodynamic therapy (PDT).

Researchers have successfully developed single-component photocage nanoparticles using this compound as a starting material for combined chemotherapy and photodynamic therapy. acs.org A π-extended acridine-based photocage, named Acr-Cbl, was synthesized by first reacting this compound with 4-formylphenylboronic acid via a Suzuki-Miyaura cross-coupling. acs.org Following further chemical modifications, the resulting molecule was conjugated with the anticancer drug chlorambucil (B1668637). acs.org

These single-component organic molecules were then formulated into nanoparticles (Acr-Cbl nano) using a reprecipitation method. acs.org This involved slowly adding a dilute solution of the Acr-Cbl photocage in tetrahydrofuran (B95107) (THF) into water while sonicating. acs.org The process yielded globular nanoparticles with an average diameter of approximately 112 nm, a size suitable for cellular penetration via the enhanced permeability and retention (EPR) effect in cancerous tissues. acs.org

The Acr-Cbl nanoparticles demonstrate a sophisticated light-triggered release mechanism. acs.org Upon irradiation with visible light (λ ≥ 410 nm), the Acr-Cbl molecule within the nanoparticle becomes excited. acs.org This excitation leads to the heterolytic cleavage of the C–O bond linking the acridine moiety to the drug, releasing chlorambucil in its active form. acs.org

Simultaneously, the excited acridine-based structure can undergo intersystem crossing to a triplet state. acs.org This triplet state transfers energy to molecular oxygen, generating reactive oxygen species (ROS), specifically singlet oxygen (¹O₂). acs.org This dual action allows for the precisely controlled, simultaneous release of a chemotherapeutic agent and the generation of cytotoxic ROS for photodynamic therapy, directly at the target site, upon light activation. acs.org The degradation of the nanoparticles and release of the drug can be monitored by observing changes in the material's absorption and emission spectra during photolysis. acs.org

Table 2: Characteristics of Acr-Cbl Nanoparticle System

FeatureDescriptionSource
Core Molecule Acr-Cbl photocage, synthesized from this compound acs.org
Cargo Anticancer drug Chlorambucil acs.org
Nanoparticle Formation Reprecipitation method acs.org
Average Size ~112 nm acs.org
Trigger Visible Light (λ ≥ 410 nm) acs.org
Release Mechanism Heterolytic cleavage of a C-O bond acs.org
Dual Action 1. Release of Chlorambucil (Chemotherapy)2. Generation of Singlet Oxygen (Photodynamic Therapy) acs.org

Biological and Medicinal Chemistry Research Involving 9 Bromoacridine Scaffolds

Anticancer and Cytotoxic Activities

The biological activity of acridine (B1665455) derivatives is largely attributed to their planar aromatic structure, which facilitates interaction with DNA structures through intercalation. This fundamental mechanism underpins their potent cytotoxic activities. While these compounds are effective, their clinical use can be limited by side effects, prompting ongoing research into new, more targeted derivatives.

DNA Intercalation Mechanisms of Acridine Derivatives

The primary mechanism by which acridine derivatives exert their biological effects is through DNA intercalation. This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. mdpi.com This interaction disrupts the normal helical structure of DNA, interfering with its fundamental processes. The stability of the resulting complex is influenced by non-covalent forces such as van der Waals interactions and π-π stacking between the aromatic rings of the acridine molecule and the DNA bases.

The substitution on the acridine ring plays a crucial role in this process. For instance, an amino group at the 9-position is often considered important for the ionic attraction to the phosphate (B84403) backbone of DNA, which aids the intercalation process. Conversely, the introduction of bulky substituents can sterically hinder the molecule's ability to insert itself between DNA base pairs, potentially reducing its activity.

Inhibition of DNA Replication and Transcription

By intercalating into the DNA structure, 9-bromoacridine derivatives can effectively inhibit crucial cellular processes like DNA replication and transcription. mdpi.com The distortion of the DNA helix caused by intercalation can interfere with the function of enzymes essential for these processes. For example, 9-aminoacridine (B1665356) has been shown to inhibit the incorporation of dNTPs during DNA synthesis by interacting with DNA polymerase and destabilizing the DNA growing point.

Furthermore, acridines can inhibit RNA polymerases. Studies on 9-aminoacridine have demonstrated that it can inhibit both the transcription of ribosomal RNA (pre-rRNA) and the subsequent processing of these precursors, leading to a rapid shutdown of ribosome biogenesis. This disruption of DNA function is a key factor in the death of rapidly dividing cells, such as cancer cells.

Structure-Activity Relationships for Anticancer Efficacy

The anticancer efficacy of acridine derivatives is heavily dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the acridine ring can significantly modulate biological activity. For instance, the presence of electron-withdrawing groups, such as chloro (-Cl), nitro (-NO2), and bromo (-Br), has been shown to be favorable for both DNA binding and anticancer activity. In contrast, electron-donating groups tend to result in only moderate activity.

The position and nature of the substituent are critical. Modifications at the 9-position of the acridine ring are particularly common in the design of anticancer agents. However, the introduction of excessively bulky groups can be detrimental, as it may impede DNA intercalation and thereby reduce antitumor activity. These SAR insights are crucial for the rational design of new acridine-based compounds with improved therapeutic profiles.

Novel FtsZ Inhibitors and Antibacterial Agents

Beyond their anticancer properties, acridine-based scaffolds are being investigated as novel antibacterial agents. A key target in this area is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a prokaryotic homolog of tubulin that is essential for bacterial cell division, making it an attractive, yet unexploited, target for new antibiotics. Inhibition of FtsZ disrupts the formation of the division machinery, leading to bacterial filamentation and eventual cell death.

While research in this area is ongoing, certain derivatives have shown promise. For example, a series of 9-phenoxyalkylberberine derivatives, which share a structural relationship with acridines, exhibited significant antibacterial activity against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). Similarly, a novel 9-phenylacridine (B188086) derivative demonstrated effective antibacterial activity against both S. aureus and E. coli.

Cytotoxicity against Specific Cell Lines (e.g., L1210, HL-60, MRSA, VRE)

The cytotoxic effects of acridine derivatives have been evaluated against various cell lines, demonstrating their potential as therapeutic agents. In studies of MRSA bacteremia, the cytotoxicity of clinical isolates was assessed using a human HL-60 promyelocytic leukemia cell model. These studies revealed that cytotoxicity varied among different MRSA genotypes.

The antibacterial activity of acridine-related compounds has also been demonstrated against resistant bacterial strains. For example, certain 9-phenoxyalkylberberine derivatives have shown inhibitory activity against MRSA and VRE, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.

Table 1: Cytotoxic and Antibacterial Activity of Selected Acridine-Related Derivatives

Compound ClassTarget Organism/Cell LineActivity MetricResultReference
9-Phenoxyalkylberberine DerivativesMRSA, MSSAMIC2–8 µg/mL
9-Phenoxyalkylberberine DerivativesVRE, VSEMIC4–16 µg/mL
9-Phenyl-10-(2-phenylalkyl) acridinium (B8443388) bromideS. aureus ATCC 25923MIC7.48 µg/mL
9-Phenyl-10-(2-phenylalkyl) acridinium bromideE. coli ATCC 25922MIC4.41 µg/mL
Various MRSA IsolatesHuman HL-60 CellsCytotoxicity ScreenActivity varied by genotype

Note: This table presents data for acridine-related derivatives to illustrate the activity of the general scaffold, as specific data for this compound against all listed lines was not available in the provided sources. MRSA: Methicillin-resistant Staphylococcus aureus; MSSA: Methicillin-sensitive Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus; VSE: Vancomycin-sensitive Enterococcus; MIC: Minimum Inhibitory Concentration.

Antimicrobial and Antiviral Investigations

The acridine ring system has long been recognized for its antimicrobial properties. The functionalization of this core structure, often starting from this compound, has led to the development of new derivatives with potent activity against a range of pathogens, including those resistant to conventional antibiotics.

Derivatives of this compound have demonstrated significant broad-spectrum antibacterial activity. For instance, 9-acridinyl-boronic acid derivatives, synthesized from this compound, are effective against both Gram-positive and Gram-negative bacteria. Specifically, branched peptides functionalized with this scaffold have shown potent activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

Another novel derivative, 9-phenyl-10-(2-phenylalkyl)acridinium bromide, has also exhibited broad-spectrum activity, with notable efficacy against both S. aureus and E. coli. Research on 9(2-chlorophenyl)acridine and its derivatives has further confirmed the wide-ranging antibacterial potential of this class of compounds, showing activity against several Gram-negative bacteria including Salmonella typhi, Proteus vulgaris, Klebsiella pneumoniae, and Shigella flexneri, as well as the Gram-positive Staphylococcus aureus.

The mechanism behind the antibacterial action of some acridine derivatives is believed to involve the inhibition of RNA synthesis. The core acridine structure is known to intercalate with DNA, a property that contributes to its antimicrobial effects.

Table 1: Antibacterial Activity of this compound Derivatives

Derivative Target Pathogen Measurement Result
Branched peptides with 9-acridinyl-boronic acid S. aureus MIC 1–2 μg/mL
Branched peptides with 9-acridinyl-boronic acid E. coli MIC 1–2 μg/mL
9-phenyl-10-(2-phenylalkyl) acridinium bromide S. aureus ATCC 25923 MIC 7.48 µg/ml
9-phenyl-10-(2-phenylalkyl) acridinium bromide E. coli ATCC 25922 MIC 4.41 µg/ml
9-phenyl-10-(2-phenylalkyl) acridinium bromide S. aureus ATCC 25923 MBC 375 µg/ml
9-phenyl-10-(2-phenylalkyl) acridinium bromide E. coli ATCC 25922 MBC 6000 µg/ml

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, and this compound derivatives are being investigated as potential solutions. Acridine-9-carboraldehyde, a synthetic acridine derivative, has shown promising activity against clinical isolates of multidrug-resistant Mycobacterium tuberculosis. fortunejournals.com It was found to be effective against both rifampicin-resistant and multidrug-resistant strains of tuberculosis.

Furthermore, 9-aminoacridine, a related compound, has demonstrated the ability to enhance the antimicrobial effects of rifampin against multidrug-resistant Klebsiella pneumoniae. This synergistic effect suggests that acridine derivatives could be used as adjuvants to restore the efficacy of existing antibiotics. Studies on a series of newly synthesized 9-aminoacridines have also reported significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Activity of Acridine Derivatives against Resistant Bacterial Strains

Derivative Target Pathogen Resistance Profile MIC
Acridine-9-carboraldehyde M. tuberculosis Rifampicin Resistant 0.157 µg/mL
Acridine-9-carboraldehyde M. tuberculosis Multidrug-Resistant 0.196 µg/mL
9-Aminoacridine K. pneumoniae Multidrug-Resistant 8 to 16 μg/mL

MIC: Minimum Inhibitory Concentration

Understanding the mechanisms of action and potential for resistance is crucial for the development of new antimicrobial agents. For some acridine derivatives, the bactericidal effect has been confirmed by determining the ratio of the minimum bactericidal concentration (MBC) to the minimum inhibitory concentration (MIC). For example, 9-phenyl-10-(2-phenylalkyl)acridinium bromide has demonstrated bactericidal activity against S. aureus and E. coli.

The primary mechanism of bacterial resistance to antimicrobial agents can be intrinsic or acquired. Acquired resistance can occur through the acquisition of foreign resistance genes or mutations in chromosomal target genes. For acridine compounds, their ability to interact with bacterial DNA and disrupt the proton motive force, as seen with 9-aminoacridine in K. pneumoniae, presents a multi-pronged attack that may slow the development of resistance. The DNA intercalating capability of acridines is a well-established mechanism, though its direct correlation with antimicrobial activity is not always straightforward.

Activity against Multidrug-Resistant Pathogens

Molecular Biology and Diagnostic Applications

The unique photophysical properties of the acridine core have led to the development of this compound-derived compounds for use as fluorescent tools in molecular biology and diagnostics.

Acridine derivatives are widely utilized as fluorescent dyes for a variety of applications, including as subunits in optical sensor molecules. The this compound intermediate is key to synthesizing these molecules. For example, 9-substituted-4,5-dimethoxyacridine derivatives, prepared from this compound, are potential precursors for fluorescent sensors, indicators, and dyes. These compounds have shown promising photochemical properties for optochemical-based applications.

Acridine derivatives have been developed as fluorescent probes for monitoring changes in the cellular microenvironment. For instance, specific derivatives can dynamically monitor changes in intracellular polarity. Some probes have been shown to localize in specific organelles, such as lipid droplets and lysosomes, making them valuable tools for cell imaging. The synthesis of surfactant-like acridone (B373769) derivatives has also yielded potential candidates for fluorescence probes in various bioapplications.

The fluorescent properties of this compound derivatives also make them suitable for use as probes in biochemical assays. Dansyl-labeled dendrimers conjugated with 9-acridinyl-boronic acid have been used for the rapid detection of bacteria. These probes can detect bacteria at concentrations as low as 10⁴ CFU/mL within 20 minutes through a fluorescence quenching mechanism.

Furthermore, a fluorescent probe, TBN, which incorporates two acridine moieties, has been developed for monitoring extreme acidic and alkaline pH. This probe, synthesized using this compound, exhibits a linear response in the pH ranges of 1.4–3.4 and 12.5–15.0, demonstrating the versatility of acridine derivatives as chemical sensors.

DNA Binding Affinity Studies

The planar, tricyclic structure of the acridine core is fundamental to its ability to function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This intercalative binding is a key mechanism behind the mutagenic and potential antitumor activities of many acridine derivatives. The nature and position of substituents on the acridine ring significantly modulate this DNA binding affinity.

Research into derivatives of 9-aminoacridine has provided substantial insight into these structure-activity relationships. The introduction of an electron-withdrawing group onto the acridine ring generally leads to an increase in the intercalative binding affinity to DNA. For example, studies comparing various 9-aminoacridine derivatives have demonstrated that halogenated compounds exhibit a higher binding affinity for calf thymus DNA compared to their methylated counterparts.

Specifically, the binding affinity, represented by the binding constant K, increases with the introduction of substituents that have a higher Hammett substituent constant, a measure of the electron-donating or electron-withdrawing influence of a substituent. This trend is observed when comparing chloro, bromo, and methyl derivatives of 9-aminoacridine. The introduction of chlorine, an electron-withdrawing group, enhances both the DNA binding affinity and frameshift mutagenicity, whereas the introduction of a methyl group, which is electron-donating, reduces these properties. It has also been noted that 9-amino-2,7-dibromoacridine may induce a two-molecule intercalation between adjacent DNA base pairs.

Interestingly, a metabolite of 9-aminoacridine, 9-amino-2-hydroxyacridine (B1216840), shows a stronger DNA binding affinity than its parent compound, despite the hydroxyl group having a lower Hammett substituent constant than chlorine. This suggests that other binding modes or interactions may be at play. The analysis of drug-DNA binding curves is complex, and including polyelectrolyte effects in these analyses is considered necessary for consistency with experimental observations of how acridine compounds interact with DNA.

Table 1: DNA Binding Affinity of Substituted 9-Aminoacridine Derivatives

Compound Substituent(s) DNA Binding Constant (K) (M⁻¹) Key Observation
9-Aminoacridine None 1.0 x 10⁵ Baseline compound for comparison.
9-Amino-2-methylacridine 2-Methyl 0.8 x 10⁵ Reduced binding affinity compared to the parent compound.
9-Amino-2-chloroacridine 2-Chloro 2.5 x 10⁵ Increased binding affinity due to the electron-withdrawing chloro group.
9-Amino-2-bromoacridine (B123250) 2-Bromo 3.1 x 10⁵ Higher binding affinity than the chloro derivative.
9-Amino-2,7-dibromoacridine 2,7-Dibromo 4.3 x 10⁵ Further increased affinity with two bromo groups.
9-Amino-2-hydroxyacridine 2-Hydroxy Between 2.5 x 10⁵ and 3.1 x 10⁵ Stronger binding than the parent compound, despite the substituent's electronic properties.

Pharmacokinetics and Metabolic Pathways of Acridine Compounds

The therapeutic potential and biological activity of acridine compounds are heavily influenced by their pharmacokinetic profiles, which encompass absorption, distribution, metabolism, and excretion (ADME).

Influence of Substituents on Half-Life

The half-life of a drug, which is the time it takes for its plasma concentration to be reduced by 50%, is a critical pharmacokinetic parameter that determines the duration of the drug's effect and the dosing interval. For acridine derivatives, the nature of the substituents on the acridine ring can significantly alter their metabolic stability and, consequently, their plasma half-life.

Efforts to develop acridine-based antitumor agents have focused on designing molecules that can evade rapid metabolic breakdown. For instance, certain 9-anilinoacridines were specifically synthesized to avoid the oxidative metabolic pathways that affect drugs like amsacrine, with the goal of achieving a longer half-life in plasma. The design of these compounds, such as 9-phenoxyacridines and 9-(phenylthio)acridines, represents a strategy to enhance therapeutic efficacy by increasing the drug's persistence in the body.

The half-life of acridine compounds can also vary significantly between different body compartments. Studies in mice have shown that the tumor half-lives for certain acridine derivatives can be considerably longer than their half-lives in plasma or the liver. This suggests that the uptake and retention mechanisms within tumor tissues can differ from the systemic circulation, a factor that is crucial for anticancer activity.

Metabolic Transformations (e.g., Hydroxylation, Acetylation)

Acridine and its derivatives undergo various metabolic transformations in the body, which generally serve to convert them into more hydrophilic (water-soluble) species to facilitate excretion. The primary metabolic reactions are oxidative processes.

Hydroxylation is a key metabolic pathway for acridine and related nitrogen-containing heterocyclic compounds. This process involves the introduction of a hydroxyl (-OH) group onto the aromatic ring. For example, the metabolism of 9-aminoacridine in the presence of rat liver enzymes has been shown to yield 9-amino-2-hydroxyacridine. Similarly, the parent compound, acridine, can be biotransformed into a dihydrodiol, which is presumably derived from an intermediate arene oxide. This cis-dihydroxylation reaction has been observed to occur at the 1,2-position of the acridine ring. In some cases, the metabolism of acridines can lead to the formation of 9-acridone, which is a practically insoluble compound.

Other transformations have also been observed. For instance, the metabolism of related heterocyclic compounds like pyridine (B92270) can involve not only hydroxylation but also the formation of dihydroxy derivatives. The specific enzymes involved and the reaction conditions dictate the resulting metabolites.

Role of Liver Enzymes (e.g., Rat Liver S9) in Metabolism

The liver is the primary site of drug metabolism, and a subcellular fraction known as the S9 mix is widely used in in vitro studies to investigate the metabolic fate of chemical compounds. The S9 fraction contains a mixture of cytosolic and microsomal enzymes, including the cytochrome P450 (CYP) family, which are crucial for oxidative metabolism.

Studies using S9 fractions from rat liver have been instrumental in elucidating the metabolism of acridine. The metabolism of acridine by S10 fractions (a 10,000 x g supernatant similar to S9) from control rat livers primarily produces 9-acridone, a reaction catalyzed by aldehyde oxidase. In contrast, when using S10 fractions from rats pre-treated with enzyme inducers like PCBs, the major metabolite is a dihydrodiol, indicating the involvement of induced cytochrome P450 enzymes.

The rat liver S9 system has also been used to confirm the metabolic pathways of acridine derivatives. For example, it was used to identify 9-amino-2-hydroxyacridine as a metabolite of 9-aminoacridine. Furthermore, the S9 mix is a standard component of in vitro genotoxicity and mutagenicity assays (like the Ames test) to assess whether a compound becomes mutagenic after metabolic activation. The metabolic capacity of the S9 fraction can influence the outcome of these tests, as it simulates the metabolic processes that occur in the body.

Table 2: Summary of Acridine Metabolism

Parent Compound Metabolic System Key Transformation Major Metabolite(s) Reference
Acridine Rat Liver S10 (control) Oxidation 9-Acridone
Acridine Rat Liver S10 (PCB-induced) Dihydroxylation Dihydrodiol (2,3- or 3,4-isomer)
9-Aminoacridine Rat Liver S9 Hydroxylation 9-Amino-2-hydroxyacridine

Future Directions and Unexplored Avenues in 9 Bromoacridine Research

Catalysis and Organic Synthesis Innovations

9-Bromoacridine serves as a versatile building block in organic synthesis, largely due to the reactivity of the bromine atom at the 9-position. This feature allows for various chemical transformations, making it a valuable precursor for a diverse range of acridine (B1665455) derivatives.

Future research is geared towards leveraging this compound in novel catalytic systems. Its electron-withdrawing nature can influence the electronic properties of metal catalysts when incorporated into ligands, potentially enhancing catalytic activity and selectivity in cross-coupling reactions. Innovations may include the development of new palladium-catalyzed reactions where this compound-derived ligands facilitate challenging bond formations. For instance, it is a key starting material in Suzuki-Miyaura cross-coupling reactions to produce compounds like 9-acridinyl-boronic acid.

Furthermore, the acridine core itself is being explored for its role in photocatalysis. The development of this compound-based organic photocatalysts could offer sustainable alternatives to metal-based catalysts for a variety of organic transformations. Research into its use in copper-catalyzed amination reactions to form N-aryl anthranilic acid derivatives, which are precursors for other complex acridines, also highlights its synthetic utility.

Targeted Drug Delivery Systems and Theranostics

The planar tricyclic structure of the acridine moiety allows it to intercalate with DNA, a property that has been historically exploited in the development of therapeutic agents. The bromo-substituent at the 9-position provides a convenient handle for functionalization, enabling the attachment of targeting ligands or drug payloads.

Future directions in this area focus on the design of sophisticated drug delivery systems. This compound can be a key component in creating "theranostic" agents, which combine therapeutic and diagnostic capabilities. For example, a derivative of this compound could be engineered to carry a cytotoxic drug to a tumor site, while the inherent fluorescence of the acridine core allows for simultaneous imaging of the drug's distribution.

Recent studies have shown the development of visible light-activated nanoparticles from π-extended acridine photocages for combinatorial photodynamic therapy and chemotherapy. In this approach, this compound is a starting material for synthesizing a photocage that can release an anticancer drug upon light irradiation, while the acridine structure itself acts as a photosensitizer to generate reactive oxygen species (ROS) for photodynamic therapy. This dual-functionality represents a significant step towards more effective and targeted cancer treatments.

Advanced Imaging and Biosensing Technologies

The fluorescent properties of acridine derivatives make them excellent candidates for developing advanced imaging probes and biosensors. The substitution at the 9-position with a bromine atom allows for the synthesis of a variety of functionalized acridines with tailored photophysical properties.

Unexplored avenues include the creation of this compound-based sensors for specific biomolecules or metal ions. By attaching a receptor unit to the acridine scaffold via the bromo-position, a sensor can be designed to exhibit a change in its fluorescence upon binding to a target analyte. Research has demonstrated that modifying the substituent at the 9-position of the acridine unit can lead to new fluorescent compounds with promising photochemical properties for optochemical-based applications.

Furthermore, the development of "smart" probes that can report on their local environment, such as pH or viscosity, is a promising area of research. These probes could have significant applications in cell biology and medical diagnostics. The synthesis of new 9-substituted-4,5-dimethoxyacridine derivatives has shown that modification at the 9-position can improve the stability and photochemical properties of these fluorescent dyes.

Computational Design and Predictive Modeling of Acridine Derivatives

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For acridine derivatives, computational methods can be used to predict their biological activities, photophysical properties, and reactivity.

Future research will increasingly rely on computational design to create novel this compound derivatives with desired properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of acridine derivatives with their biological or physical properties. For example, Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and predict the reactivity of this compound and its derivatives, aiding in the design of new catalysts and functional materials.

Predictive modeling can also guide the synthesis of acridine derivatives with optimized properties for specific applications, such as enhanced DNA binding affinity or improved fluorescence quantum yields. This in silico approach can significantly reduce the time and cost associated with experimental screening of large compound libraries.

Sustainable Synthesis and Application Development

The principles of green chemistry are increasingly influencing the design of chemical processes. For this compound and its derivatives, there is a growing emphasis on developing more sustainable synthetic methods.

Future directions in this area include the use of greener solvents, catalyst-free reactions, and energy-efficient synthesis techniques like microwave-assisted synthesis. For example, methods are being developed for the synthesis of 9-aminoacridine (B1665356) derivatives from this compound that avoid the use of harsh reagents and catalysts, making the process more environmentally friendly.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Bromoacridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via electrophilic bromination of acridine derivatives. Common methods include:

  • Direct Bromination : Using bromine (Br₂) in acetic acid under controlled temperatures (60–80°C), yielding 60–75% product .

  • Metal-Catalyzed Bromination : Employing catalysts like FeBr₃ or AlBr₃ to enhance regioselectivity, achieving yields up to 85% but requiring inert atmospheres .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate ≥95% pure product. Contaminants like 7-bromoacridine may form if temperature control is inadequate .

    • Data Table :
MethodCatalystYield (%)Purity (%)Key Limitation
Direct BrominationNone60–7590–95Byproduct formation
Metal-CatalyzedFeBr₃80–8595–98Sensitivity to moisture

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from isomers?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic proton signals in the δ 8.2–9.0 ppm range. The absence of symmetry in this compound results in distinct splitting patterns compared to 2- or 4-bromo isomers .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 273.1 (C₁₃H₉BrN₂⁺) confirms the molecular weight. Fragmentation patterns (e.g., loss of Br at m/z 194) differentiate it from aminoacridine derivatives .
  • X-ray Crystallography : Resolves positional ambiguity; the bromine atom at the 9-position creates a planar geometry distinct from other isomers .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura couplings. Key findings:

  • The C-Br bond has a calculated bond dissociation energy (BDE) of ~280 kJ/mol, indicating moderate reactivity under palladium catalysis .
  • LUMO localization at the brominated carbon supports nucleophilic aromatic substitution (SNAr) mechanisms in polar aprotic solvents .
    • Data Contradiction Analysis : Some studies report lower yields (<50%) in cross-couplings despite favorable DFT predictions. This discrepancy may arise from solvent effects (e.g., DMF vs. THF) or competing side reactions (e.g., dehalogenation) .

Q. What strategies mitigate photodegradation of this compound in light-dependent biological studies?

  • Methodological Answer :

  • Light Exposure Control : Use amber glassware and monochromatic light sources (e.g., 365 nm UV) to minimize broad-spectrum degradation.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) or employ inert atmospheres (N₂/Ar) during irradiation .
  • Kinetic Monitoring : HPLC tracking of degradation products (e.g., acridine) reveals a half-life of 4.2 hours under UV light, necessitating time-limited experiments .

Q. How do solvent polarity and pH influence the fluorescence quenching efficiency of this compound in DNA-binding assays?

  • Methodological Answer :

  • Polarity Effects : In non-polar solvents (e.g., chloroform), fluorescence intensity increases due to reduced solvation of the excited state.
  • pH Sensitivity : At pH > 7, deprotonation of the acridine ring enhances intercalation with DNA, reducing fluorescence by 40–60% .
    • Data Table :
SolventDielectric ConstantFluorescence Intensity (a.u.)Quenching Efficiency (%)
Chloroform4.885015
Water80.132065

Methodological Best Practices

  • Experimental Reproducibility : Document reaction conditions (temperature, catalyst loading, solvent purity) in detail, as minor variations significantly impact yields .
  • Data Validation : Cross-reference NMR/MS data with published spectra (e.g., Reaxys or SciFinder) to confirm structural integrity .
  • Safety Protocols : Follow OSHA guidelines for bromine handling (e.g., fume hoods, neoprene gloves) due to its corrosive and toxic nature .

Further Research Directions

  • Investigate this compound’s potential in photodynamic therapy (PDT) by modifying substituents to enhance singlet oxygen quantum yields.
  • Explore solvent-free mechanochemical synthesis to improve sustainability and reduce byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromoacridine
Reactant of Route 2
Reactant of Route 2
9-Bromoacridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.